REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[I:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.CS(O[CH:20]([CH3:42])[CH2:21][O:22][C:23]([C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=O)=O>O>[I:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:20]([CH3:42])[CH2:21][O:22][C:23]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)=[CH:10][CH:9]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
1-(trityloxy)propan-2-yl methanesulfonate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC(COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours at the same temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was purged with nitrogen for additional 10 min
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Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (20 mL*3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by combiflash silica gel chromatography (petroleum ether:ethyl acetate=10:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)OC(COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |